

Investigating the ATP-competitive inhibition of GSK3 by AR-A014418

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the ATP-Competitive Inhibition of GSK3 by AR-A014418

Introduction

Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Its dysregulation is associated with various pathological conditions, notably Alzheimer's disease, type II diabetes, and certain cancers. AR-A014418, a thiazole urea derivative, has been identified as a potent, selective, and ATP-competitive inhibitor of GSK3. This document provides a comprehensive technical overview of AR-A014418, detailing its inhibitory profile, the experimental protocols used for its characterization, and its effects on key signaling pathways.

Data Presentation

The inhibitory activity and cellular effects of AR-A014418 have been quantified across numerous studies. The following tables summarize this key data.

Table 1: In Vitro Inhibitory Activity of AR-A014418



Target	Parameter	Value	Notes
GSK3β	IC50	104 ± 27 nM	Cell-free assay using recombinant human GSK3β.[1][2][3][4]
GSK3ß	Ki	38 nM	Determined via kinetic studies, indicating ATP-competitive inhibition.[1][2][3][4][5]
cdk2	IC50	> 100 μM	Demonstrates high selectivity for GSK3 over cdk2.[3][4]
cdk5	IC50	> 100 μM	Demonstrates high selectivity for GSK3 over cdk5.[3][4]
Panel of 26 Other Kinases	% Inhibition	Not significant	Assayed at 10 μM AR-A014418, confirming high specificity.[2][5]

Table 2: Cellular Activity of AR-A014418



Cell Line	Assay	Parameter	Value
3T3 Fibroblasts (expressing human tau)	Tau Phosphorylation (Ser396)	IC50	2.7 μM[1][8]
N2A Neuroblastoma	Cell Death Protection	IC50	0.5 μM[4]
BxPC-3 (Pancreatic Cancer)	Growth Inhibition (72 hrs)	IC50	14 μM[1]
HuP-T3 (Pancreatic Cancer)	Growth Inhibition (72 hrs)	IC50	22 μM[1]
MIA PaCa-2 (Pancreatic Cancer)	Growth Inhibition (72 hrs)	IC50	29 μM[1]
Glioma Cells	Cell Viability	IC50	~50 μM[9]

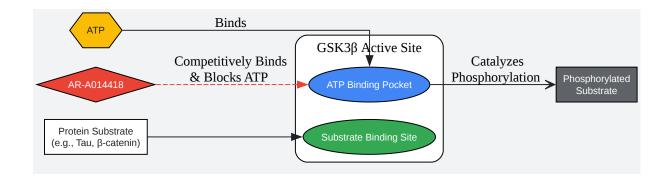
Core Signaling Pathways and Mechanism of Action

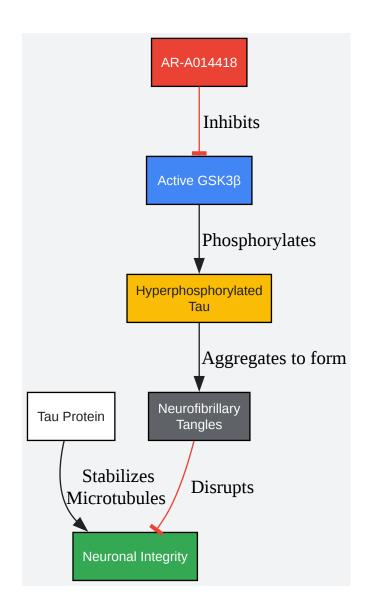
AR-A014418 exerts its effects by directly inhibiting the kinase activity of GSK3. This has significant downstream consequences on pathways regulated by GSK3, most notably the Wnt/β-catenin and tau phosphorylation pathways.

ATP-Competitive Inhibition Mechanism

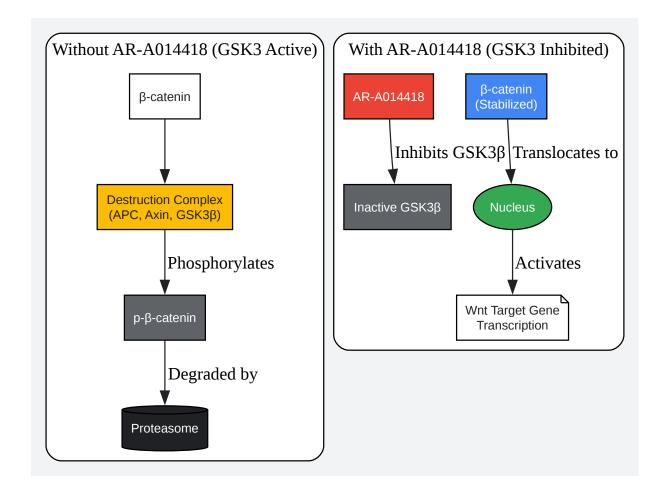
AR-A014418 functions by binding to the ATP-binding pocket of GSK3β.[3] This direct competition prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the enzyme. X-ray co-crystallization studies have revealed that AR-A014418 forms hydrogen bonds with key residues in the hinge region of the ATP pocket, such as Valine-135 and Proline-136, which is crucial for its inhibitory action.[5]



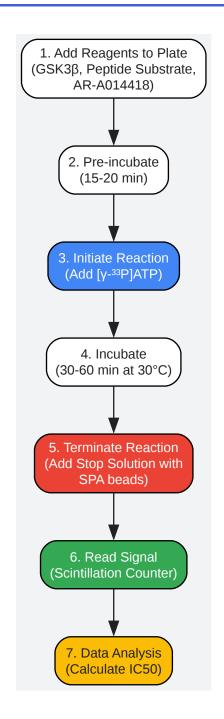












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- To cite this document: BenchChem. [Investigating the ATP-competitive inhibition of GSK3 by AR-A014418]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141103#investigating-the-atp-competitive-inhibition-of-gsk3-by-ar-a014418]

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